Sulindac sulfone
Overview
Description
Sulindac sulfone is a non-steroidal anti-inflammatory drug (NSAID) and an analgesic that has antiproliferative and apoptotic effects . It inhibits the expression and activity of cyclooxygenase-2 in human colon cancer cells . It is also known to reduce tumor burden in adenomatous polyposis patients .
Synthesis Analysis
Sulindac is a prodrug, derived from sulfinylindene, that is converted in vivo to an active sulfide compound by liver enzymes . Sulindac and its sulfide and sulfone metabolites undergo extensive enterohepatic circulation .
Molecular Structure Analysis
The empirical formula of Sulindac is C20H17FO3S, with a molecular weight of 356.42 . The structural formulas of sulindac and its metabolites are available .
Chemical Reactions Analysis
Sulindac sulfone reduced cellular polyamine contents in the absence but not in the presence of verapamil, an inhibitor of the export of monoacetyl diamines, inhibited cell proliferation and induced apoptosis .
Physical And Chemical Properties Analysis
Sulindac is a yellow crystalline compound, is a weak organic acid practically insoluble in water below pH 4.5, but very soluble as the sodium salt or in buffers of pH 6 or higher .
Scientific Research Applications
Antineoplastic Activity
Sulindac sulfone, a derivative of the nonsteroidal anti-inflammatory drug sulindac, has shown notable antineoplastic properties. Studies indicate that both sulindac sulfide and sulfone significantly reduce cell numbers in various tumor cell lines, including colon carcinoma, by inducing apoptosis (Piazza et al., 1995). This apoptotic response is independent of their effects on prostaglandin synthesis and cell cycle progression.
Role in Colon Cancer
Sulindac sulfone demonstrates a capacity to induce apoptosis in colon cancer cells, mediated in part by the transcriptional activation of the spermidine/spermine N1-acetyltransferase (SSAT) gene. This activation leads to reduced tissue polyamine contents, suggesting a cyclooxygenase-independent pathway involving peroxisome proliferator-activated receptor (PPAR) response elements (Babbar et al., 2003).
Mammary Carcinogenesis
Sulindac sulfone inhibits mammary carcinogenesis, as evidenced by a reduction in cancer incidence and the number of cancers per rat in experimental models. This suggests a tissue-specific effect, potentially through apoptosis, rather than a systemic effect. The mechanism is hypothesized to involve alterations in the signal transduction cascade, particularly components like Ha-ras (Thompson et al., 1997).
Reactive Oxygen and Nitrogen Species Scavenging
Sulindac sulfone shows enhanced scavenging activity for reactive oxygen species (ROS) and reactive nitrogen species (RNS) after metabolism. This activity contributes to its anti-inflammatory and anticarcinogenic efficacy, highlighting a potential pathway beyond the inhibition of prostaglandin synthesis (Fernandes et al., 2003).
Effect on Carcinogen Metabolizing Enzymes
Sulindac and its metabolites, including sulindac sulfone, induce a sustained increase in the activity and mRNA levels of enzymes that metabolize and detoxify carcinogens in human colon cancer cells. This suggests an overall upregulation of carcinogen metabolizing enzymes, contributing to their chemoprotectiveeffects (Ciolino et al., 2007).
NF-κB Pathway Inhibition
Sulindac sulfone, along with sulindac and its sulfide metabolite, has been found to inhibit the NF-κB pathway in colon cancer and other cell lines. This inhibition, due to decreases in IKKβ kinase activity, suggests a role in both the anti-inflammatory and growth inhibitory properties of sulindac (Yamamoto et al., 1999).
Inhibiting Lung Tumor Formation
Sulindac sulfone, referred to as FGN-1, was found to significantly reduce lung tumor formation in a mouse model of chemically-induced carcinogenesis. This suggests its potential as a chemopreventive agent against lung cancer (Malkinson et al., 1998).
Targeting Mitochondrial Function
Sulindac sulfone's ability to uncouple mitochondria has been studied, indicating a potential mechanism for its effects on HepG2 cell viability and ATP depletion. This mitochondrial uncoupling might contribute to its gastrointestinal and liver toxicity (Leite et al., 2006).
Safety And Hazards
Future Directions
Numerous studies have shown that sulindac sulfone can inhibit tumor cell growth and induce apoptosis in multiple tumor types despite lacking COX-1 and COX-2 inhibition . Furthermore, sulindac sulfone was shown to effectively inhibit carcinogen-induced tumorigenesis of the colon, mammary glands, lung, and bladder .
properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040246 | |
Record name | Sulindac sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |
Record name | Exisulind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulindac sulfone | |
CAS RN |
59973-80-7, 59864-04-9 | |
Record name | Sulindac sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulindac sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exisulind [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exisulind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXISULIND | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.